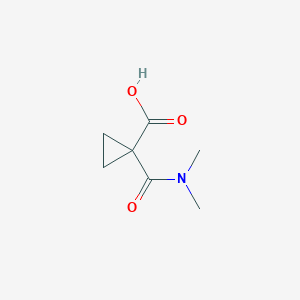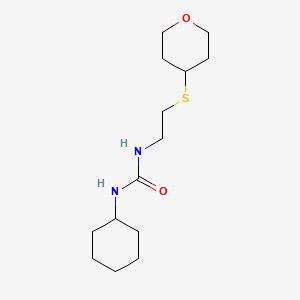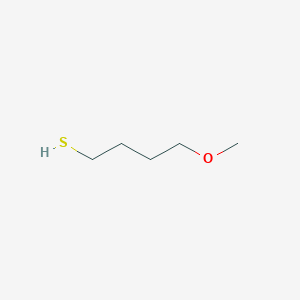![molecular formula C16H20N4O B2928170 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea CAS No. 2034441-13-7](/img/structure/B2928170.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is involved in complex chemical syntheses and properties exploration. For instance, its derivatives, such as 1,3-disubstituted ureas, have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties, showcasing the diverse applications of urea compounds in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998). Furthermore, studies on heterocyclic ureas reveal their capability to form multiply hydrogen-bonded complexes, indicating their importance in developing new materials with specific structural and binding properties (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Material Science and Catalysis
In material science, this compound derivatives have been utilized to explore new materials and catalysis processes. A notable application is in the development of metal-organic frameworks (MOFs), where the compound's derivatives have demonstrated potential in constructing MOFs with varying structures influenced by different anions. These frameworks have applications in gas storage, separation, and catalysis (Díaz, Benet‐Buchholz, Vilar, & White, 2006). Moreover, urea derivatives have been used as catalysts in organic reactions, such as the oxidation of secondary amines to nitrones, highlighting their versatility in chemical transformations (Abrantes, Gonçalves, Pillinger, Vurchio, Cordero, & Brandi, 2011).
Biochemical Applications
Biochemically, the structural elements of this compound facilitate the exploration of biochemical pathways and receptor interactions. For example, derivatives of this compound have been used to study the binding interactions with DNA, offering insights into the mechanism of action of potential therapeutic agents (Kelly, Tossi, McConnell, & OhUigin, 1985). Additionally, its analogs have been investigated for their inhibitory effects on enzymes such as soluble epoxide hydrolase, revealing its potential in developing new therapeutic agents for treating various diseases (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Propriétés
IUPAC Name |
1-tert-butyl-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPAEZMGSAAOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)




![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)
